![molecular formula C19H16N2O7S2 B307049 4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B307049.png)
4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate, commonly known as MTTM, is a chemical compound with potential applications in scientific research. It is a sulfonate ester derivative of the pyrimidine molecule and has been studied for its unique properties in various fields of research.
作用机制
The exact mechanism of action of MTTM is not fully understood, but it is believed to work by inhibiting various enzymes and pathways involved in cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation.
Biochemical and Physiological Effects:
MTTM has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-viral properties. It has also been shown to inhibit the activity of certain enzymes involved in cellular processes, such as DNA replication and protein synthesis.
实验室实验的优点和局限性
One of the main advantages of using MTTM in lab experiments is its potential as a drug candidate for various diseases, including cancer and viral infections. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of MTTM, including further research on its mechanism of action and potential applications in drug development. It may also be studied for its potential use as a diagnostic tool for various diseases. Additionally, further studies may be conducted to determine its safety and efficacy in vivo.
合成方法
MTTM can be synthesized using a multi-step process involving the reaction of 2-methoxyphenyl 4-methoxybenzenesulfonate with thiosemicarbazide, followed by the addition of formaldehyde and acetic anhydride. The resulting product can then be purified using chromatography techniques.
科学研究应用
MTTM has been studied for its potential applications in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for drug development.
属性
产品名称 |
4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate |
|---|---|
分子式 |
C19H16N2O7S2 |
分子量 |
448.5 g/mol |
IUPAC 名称 |
[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methoxyphenyl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C19H16N2O7S2/c1-26-12-4-6-13(7-5-12)30(24,25)28-15-8-3-11(10-16(15)27-2)9-14-17(22)20-19(29)21-18(14)23/h3-10H,1-2H3,(H2,20,21,22,23,29) |
InChI 键 |
QLHQTJVLHFPBJM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)OC |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({5-[2-Bromo-4-(carboxymethoxy)-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306966.png)

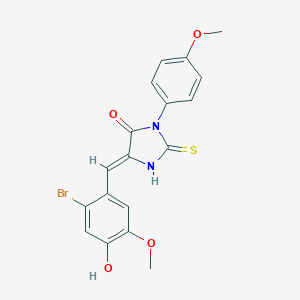
![5-{3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306969.png)
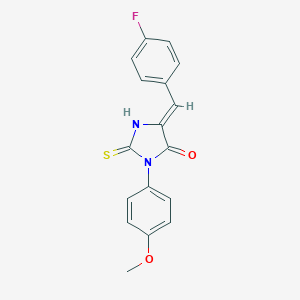
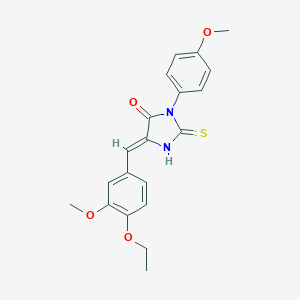
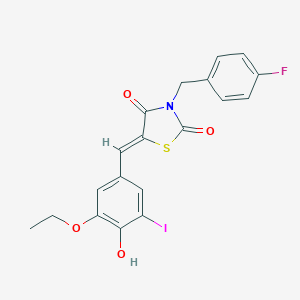
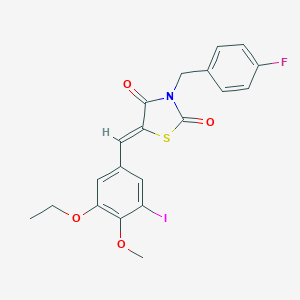
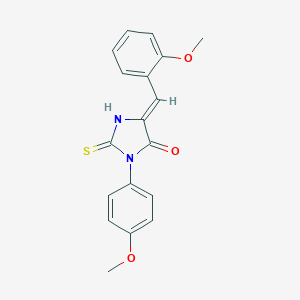
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)
![Methyl 4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B306984.png)

![3-Ethyl-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B306988.png)
![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)